Vat Red 15

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H12N4O2/c31-25-15-11-12-16-22-14(24-28-18-6-2-4-8-20(18)30(24)26(16)32)10-9-13(21(15)22)23-27-17-5-1-3-7-19(17)29(23)25/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEPVPIIHONYLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

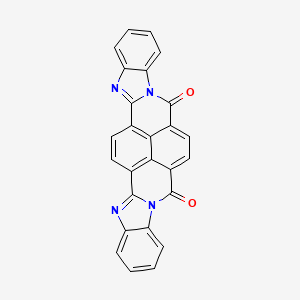

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C7=NC8=CC=CC=C8N7C5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063360 | |

| Record name | Algol Bordeaux RR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid | |

| Record name | Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4216-02-8 | |

| Record name | Pigment Red 194 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4216-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisbenzimidazo(2,1-b:1',2'-j)benzo(lmn)(3,8)phenanthroline-6,9-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004216028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Algol Bordeaux RR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][3,8]phenanthroline-6,9-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Vat Red 15 (C.I. Pigment Red 194)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Red 15, also identified by the Colour Index name C.I. Pigment Red 194, is a synthetic organic compound belonging to the class of vat dyes.[1] These dyes are characterized by their insolubility in water and their application process, which involves a temporary reduction to a soluble leuco form. This guide provides a comprehensive overview of the chemical structure, properties, and application methodology of this compound, tailored for a technical audience.

Chemical Structure and Identity

This compound is a complex heterocyclic molecule. While there are some discrepancies in the literature, the more substantiated chemical identity is provided below.

Synonyms: C.I. 71100, Vat Bordeaux HRR, PERMANENTREDTG01, Bisbenzimidazo[2,1-b:1',2'-j]benzo[lmn][2][3]phenanthroline-6,9-dione.[1] CAS Number: 4216-02-8.[1] Molecular Formula: C₂₆H₁₂N₄O₂.[1][4][5] Molecular Weight: 412.41 g/mol .[5]

Physicochemical Properties

This compound is a purple-red powder.[6] Its insolubility in water is a defining characteristic of vat dyes.[2] The table below summarizes its key quantitative properties.

| Property | Value | Reference |

| Appearance | Purple-red powder | [6] |

| Melting Point | 490-492 °C | [1] |

| Boiling Point | 906.7 °C at 760 mmHg | [1] |

| Density | 1.66 g/cm³ | [1] |

| Solubility | Insoluble in acetone (B3395972) and ethanol (B145695). Slightly soluble in chloroform, pyridine, and toluene. Soluble in o-chlorophenol. | [4][7] |

| Heat Resistance | ≥ 300 °C | [1] |

| Light Fastness | 7-8 | [1] |

| Acid Resistance | 5 | [1] |

| Alkali Resistance | 5 | [1] |

Experimental Protocols

General Manufacturing Method

The synthesis of this compound is typically achieved through the chemical modification of a precursor dye, C.I. Vat Red 14 (C.I. 71110). While detailed, publicly available laboratory-scale synthesis protocols are scarce, the general manufacturing methods involve the following approaches:

-

Alkaline Treatment: C.I. Vat Red 14 is treated with ethanol and potassium hydroxide. The resulting product is then filtered, the ethanol is removed by steaming, and the product is acidified.[7][8]

-

Salt Formation and Fractional Crystallization: In an organic solvent, C.I. Vat Red 14 is treated with a hydrochloride, sulfonate, or hydrobromic acid salt, or a strong organic acid to form a salt, which is then purified by fractional crystallization.[7][8]

-

Lewis Acid Treatment: C.I. Vat Red 14 is treated with a Lewis acid such as aluminum chloride or zinc chloride, with or without a solvent, followed by fractional crystallization of the product.[7][8]

A patent describing the preparation of vat dyes in the perinone series suggests that the condensation of naphthalene-1,4,5,8-tetracarboxylic acid (or its anhydrides) with 1,2-diaminobenzene results in an isomer mixture of C.I. Vat Orange 7 and C.I. This compound.[9] The reaction is typically carried out in water with an acid catalyst, such as acetic acid, at elevated temperatures and pressures.[9]

Application: The Vat Dyeing Process

The application of this compound to textiles, particularly cellulosic fibers like cotton, is a multi-step process known as "vatting".[2][6] This process is essential to convert the insoluble dye into a form that can penetrate and bind to the fabric.

Key Stages of Vat Dyeing:

-

Vatting (Reduction): The insoluble this compound powder is converted into its soluble "leuco" form. This is achieved by chemical reduction in an alkaline solution. A common reducing agent used is sodium dithionite (B78146) (Na₂S₂O₄), also known as sodium hydrosulfite, in the presence of sodium hydroxide.[2][6][10]

-

Dyeing: The textile material is immersed in the alkaline solution of the soluble leuco dye. In this form, the dye has an affinity for the fibers and penetrates the material.[2][6]

-

Oxidation: After the dye has been absorbed by the fabric, it is re-oxidized back to its original insoluble form. This can be done by exposure to air (air oxidation) or by using chemical oxidizing agents such as hydrogen peroxide or sodium perborate.[6] This step "traps" the insoluble dye molecules within the fibers, resulting in a very stable and wash-fast coloration.[11]

-

Soaping: The dyed fabric is washed with a hot detergent solution. This final step removes any loose dye particles from the surface and helps to stabilize the final shade.[6]

Visualizations

Caption: Workflow of the Vat Dyeing Process.

Applications

The primary application of this compound is in the dyeing and printing of cellulosic fibers such as cotton, linen, and viscose, where it provides excellent colorfastness.[6][12] It can also be processed into an organic pigment for use in the manufacturing of inks and paints.[7][8]

References

- 1. lookchem.com [lookchem.com]

- 2. textiletrainer.com [textiletrainer.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. One moment, please... [textilelearner.net]

- 7. Pigment Red 194 [dyestuffintermediates.com]

- 8. worlddyevariety.com [worlddyevariety.com]

- 9. US5074919A - Preparation of vat dyes and pigments of the perinone series - Google Patents [patents.google.com]

- 10. Vat dye - Wikipedia [en.wikipedia.org]

- 11. The Principle of Vat Dye Printing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 12. vfsilesieux.free.fr [vfsilesieux.free.fr]

An In-depth Technical Guide on C.I. 71105 (Vat Orange 7) for Researchers

Initial Inquiry Note: A thorough search for spectroscopic data and experimental protocols for C.I. 71100 did not yield any specific information. It appears that this is not a designated Colour Index number for a publicly documented substance. The following guide provides information on the closely related compound C.I. 71105 , also known as Vat Orange 7 .

This technical guide is intended for researchers, scientists, and drug development professionals, providing a concise overview of the available data for C.I. 71105 (Vat Orange 7).

Chemical and Physical Properties

Vat Orange 7 is an organic compound classified as a vat dye. Its core chemical and physical properties are summarized in the table below.

| Property | Value |

| CI Name | Vat Orange 7 |

| CI Number | 71105 |

| CAS Number | 4424-06-0 |

| Molecular Formula | C₂₆H₁₂N₄O₂ |

| Molecular Weight | 412.4 g/mol |

| λmax | 480 nm (in DMSO) |

| Appearance | Orange-red powder |

| Solubility | Insoluble in water, acetone, ethanol, chloroform, and toluene. Slightly soluble in pyridine (B92270) and o-chlorophenol. |

Spectroscopic Data Overview

Table 1: UV-Visible Spectroscopic Data

| Solvent | λmax |

| DMSO | 480 nm |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or specific laboratory applications of C.I. 71105 are not extensively documented in publicly accessible literature. However, general manufacturing methods are described.

General Synthesis Approach

The synthesis of C.I. 71105 (Vat Orange 7) can be broadly described by the following workflow. This process typically involves the chemical modification of a related vat dye precursor.

Caption: General synthesis workflow for C.I. 71105.

An alternative described method involves the treatment of C.I. Vat Red 14 with sulfuric acid.

Applications in Research

The primary documented application of C.I. 71105 is as a colorant. Its use in specific research applications, particularly in drug development or as a spectroscopic probe, is not well-documented in the available resources. Its insolubility in common laboratory solvents may limit its application in biological assays that require aqueous environments.

Conclusion

While a comprehensive dataset for C.I. 71105 (Vat Orange 7) is not publicly available, this guide provides the core information that has been documented. Researchers interested in utilizing this compound should consider the limited availability of detailed spectroscopic and application data and may need to perform their own characterization based on the foundational information presented here. Further investigation into specialized chemical databases and older literature may provide more in-depth experimental details.

An In-depth Technical Guide to the Synthesis and Purification of Pigment Red 194

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Pigment Red 194 (C.I. 71100), a perinone-class pigment. The document details the underlying chemical pathways, experimental protocols, and analytical characterization, with a focus on providing actionable information for laboratory and developmental applications.

Introduction

Pigment Red 194, with the chemical formula C₂₆H₁₂N₄O₂, is a dark red, high-performance organic pigment known for its excellent light and heat fastness.[1][2] It belongs to the perinone class of pigments and is the cis-isomer of the more commercially prevalent Pigment Orange 43.[2] Its robust properties make it suitable for demanding applications, including paints, inks, plastics, and polyester (B1180765) fiber coloring.[1]

The synthesis of Pigment Red 194 is intrinsically linked to its trans-isomer, Pigment Orange 43. The industrial production process typically yields a mixture of these two isomers, known as Vat Red 14 (C.I. 71110).[3][4] Consequently, the "purification" of Pigment Red 194 is primarily a process of separating the cis- and trans-isomers from this mixture.

Table 1: Physicochemical Properties of Pigment Red 194

| Property | Value | Reference |

| CI Name | Pigment Red 194 | [1] |

| CI Number | 71100 | [1] |

| CAS Number | 4216-02-8 | [1] |

| Molecular Formula | C₂₆H₁₂N₄O₂ | [1] |

| Molecular Weight | 412.40 g/mol | [1] |

| Appearance | Dark red/purple powder | [1] |

| Solubility | Soluble in 2-chlorophenol; slightly soluble in chloroform, azabenzene, and toluene; insoluble in acetone (B3395972) and ethanol. | [1] |

| Heat Resistance | High | [1] |

| Light Fastness | Excellent | [2] |

Synthesis Pathway

The synthesis of Pigment Red 194 is a two-stage process. The first stage involves the synthesis of the precursor, Vat Red 14, which is a mixture of the cis- and trans-isomers. The second stage is the separation of these isomers to isolate Pigment Red 194.

Stage 1: Synthesis of Vat Red 14 (Isomer Mixture)

The industrial synthesis of the perinone core involves the condensation of naphthalene-1,4,5,8-tetracarboxylic acid or its anhydride (B1165640) with o-phenylenediamine (B120857).[3] This reaction produces a mixture of the cis- and trans-isomers.

Stage 2: Isomer Separation and Purification of Pigment Red 194

The separation of the cis- and trans-isomers is achieved by exploiting the differential solubility of their respective salts.[3] Treatment of the Vat Red 14 mixture with an alcoholic solution of potassium hydroxide (B78521) leads to the formation of potassium salts. The salt of the trans-isomer (Pigment Orange 43) is sparingly soluble and precipitates, while the salt of the cis-isomer (Pigment Red 194) remains in solution.[3][4][5] Subsequent acidification of the filtrate precipitates the purified Pigment Red 194.

Experimental Protocols

The following are representative experimental protocols based on available literature. Researchers should optimize these procedures for their specific laboratory conditions.

Synthesis of Vat Red 14 (Isomer Mixture)

This protocol is adapted from general procedures for perinone synthesis.

Materials:

-

Naphthalene-1,4,5,8-tetracarboxylic dianhydride

-

o-Phenylenediamine

-

Glacial acetic acid

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, combine naphthalene-1,4,5,8-tetracarboxylic dianhydride and a molar excess of o-phenylenediamine in glacial acetic acid.

-

Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

-

Allow the reaction mixture to cool to room temperature. The product will precipitate as a dark solid.

-

Filter the solid product and wash thoroughly with hot water to remove residual acetic acid and unreacted starting materials.

-

Dry the solid product (Vat Red 14) in an oven at 80-100 °C.

Expected Outcome:

A dark red to brown powder, which is a mixture of the cis- and trans-isomers of the perinone pigment.

Purification of Pigment Red 194 (Isomer Separation)

This protocol is based on the industrial separation method.

Materials:

-

Vat Red 14 (cis/trans isomer mixture)

-

Ethanol

-

Potassium hydroxide (KOH)

-

Dilute hydrochloric acid (HCl) or other suitable acid

Procedure:

-

Prepare an alcoholic KOH solution. A historical industrial formulation used a 1:2:9 weight ratio of KOH:water:ethanol.[4]

-

Suspend the crude Vat Red 14 in the alcoholic KOH solution.

-

Heat the mixture to reflux with stirring for 2-4 hours. During this step, the potassium salt of the trans-isomer will precipitate as a pale yellow solid, while the potassium salt of the cis-isomer will dissolve to form a yellow solution.[4][5]

-

Filter the hot mixture to separate the precipitated trans-isomer salt.

-

Collect the filtrate, which contains the dissolved potassium salt of the cis-isomer.

-

Cool the filtrate to room temperature.

-

Slowly add dilute hydrochloric acid to the filtrate with stirring to neutralize the potassium hydroxide and precipitate the Pigment Red 194.

-

Filter the resulting dark red precipitate.

-

Wash the precipitate thoroughly with water until the washings are neutral to remove any remaining salts.

-

Dry the purified Pigment Red 194 in an oven at 80-100 °C.

Expected Outcome:

A dark red or bordeaux-colored powder of high purity Pigment Red 194.

Quantitative Data

Quantitative data for the synthesis and purification of Pigment Red 194 is not widely available in the public domain. The yield of the initial condensation reaction to form Vat Red 14 is typically high. The efficiency of the isomer separation is dependent on the precise conditions of the alcoholic KOH treatment and the subsequent precipitation.

Table 2: Representative Performance Characteristics

| Parameter | Value | Reference |

| Heat Stability | Up to 300 °C | [2] |

| Light Fastness (BWS) | 7-8 | [2] |

| Acid Resistance | 5 | |

| Alkali Resistance | 5 |

Analytical Characterization

Due to the limited solubility of Pigment Red 194, solid-state analytical techniques are often employed for its characterization.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups of the perinone structure. Key absorptions would be expected in the regions corresponding to C=O and C=N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR spectroscopy has been used to characterize the intermediate potassium salt formed during the isomer separation process.[4][6] Due to its low solubility, obtaining solution-state NMR spectra of the final pigment is challenging.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of Pigment Red 194.

References

- 1. Pigment Red 194 [dyestuffintermediates.com]

- 2. pigment red 194 [chembk.com]

- 3. Perinone—New Life of an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. researchgate.net [researchgate.net]

- 6. UNIFIND - UNITO - Structure of the intermediates in the industrial separation of perinone isomers [unifind.unito.it]

Perinone Pigments: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the fundamental characteristics, synthesis, and analysis of perinone pigments for researchers, scientists, and drug development professionals.

Perinone pigments are a class of high-performance organic compounds renowned for their exceptional stability, vibrant colors, and unique electronic properties. This technical guide provides a detailed overview of the core characteristics of the two primary isomers, Pigment Orange 43 and Pigment Red 194, encompassing their synthesis, physicochemical properties, and analytical characterization.

Core Physicochemical Characteristics

Perinone pigments are characterized by their robust molecular structure, which imparts outstanding resistance to light, heat, and chemicals. These properties make them suitable for a wide range of demanding applications, from industrial coatings and plastics to advanced organic electronics.

Quantitative Data Summary

The key performance indicators for Pigment Orange 43 (trans-isomer) and Pigment Red 194 (cis-isomer) are summarized below.

| Property | Pigment Orange 43 (trans-isomer) | Pigment Red 194 (cis-isomer) |

| Colour Index Name | C.I. Pigment Orange 43 | C.I. Pigment Red 194 |

| Colour Index Number | 71105 | 71100 |

| CAS Number | 4424-06-0 | 4216-02-8 |

| Molecular Formula | C₂₆H₁₂N₄O₂ | C₂₆H₁₂N₄O₂ |

| Molecular Weight | 412.41 g/mol | 412.40 g/mol |

| Lightfastness (BWS) | 8 (Full Shade & 1/3 SD in HDPE)[1] | 7-8[2] |

| Heat Stability | ~280 °C in PE and PET[1] | 270 °C in Polypropylene[2] |

| Chemical Resistance | Excellent | Excellent |

| Acid Resistance | 5 (Excellent)[3] | 5 (Excellent)[4] |

| Alkali Resistance | 5 (Excellent)[3] | 5 (Excellent)[4] |

| Oil Absorption | 60-80 g/100g [5] | 40-45 g/100g [4] |

| Density | 1.5 g/cm³[3] | 1.70 g/cm³[4] |

| Appearance | Bright, reddish orange powder[1] | Dark red powder[2] |

Synthesis and Isomer Separation

The synthesis of perinone pigments typically involves the condensation of naphthalenetetracarboxylic dianhydride with o-phenylenediamine (B120857). This reaction yields a mixture of the cis and trans isomers.[6] The separation of these isomers is a critical step and is achieved through the differential solubility of their respective potassium salts in an alcoholic solution.

Experimental Protocols

1. Synthesis of Mixed Perinone Isomers:

-

Reactants: Naphthalenetetracarboxylic dianhydride and o-phenylenediamine.

-

Solvent: Glacial acetic acid.

-

Procedure:

-

Suspend naphthalenetetracarboxylic dianhydride and o-phenylenediamine in glacial acetic acid.

-

Heat the mixture to reflux (approximately 118 °C) and maintain for several hours.

-

The resulting precipitate, a mixture of cis and trans perinone isomers, is collected by filtration.

-

Wash the precipitate with a suitable solvent (e.g., ethanol) to remove impurities.

-

Dry the mixed-isomer product.

-

2. Separation of Cis and Trans Isomers:

-

Reagents: Mixed perinone isomers, ethanol (B145695), potassium hydroxide (B78521) (KOH).

-

Procedure:

-

Suspend the mixed perinone isomers in ethanol.

-

Add a solution of potassium hydroxide in ethanol to the suspension.

-

Heat the mixture. The trans-isomer reacts with KOH to form a sparingly soluble potassium salt of the ring-opened structure, which precipitates from the solution. The cis-isomer remains in solution.[6]

-

Filter the hot mixture to isolate the precipitated potassium salt of the trans-isomer.

-

For the trans-isomer (Pigment Orange 43):

-

Wash the precipitate with hot ethanol.

-

Hydrolyze the potassium salt by treatment with a dilute acid to regenerate the insoluble trans-perinone.

-

Filter, wash with water until neutral, and dry to obtain pure Pigment Orange 43.

-

-

For the cis-isomer (Pigment Red 194):

-

Cool the filtrate containing the cis-isomer.

-

Acidify the filtrate with a dilute acid to precipitate the cis-perinone.

-

Filter, wash with water until neutral, and dry to obtain pure Pigment Red 194.

-

-

Analytical Characterization

The structural and compositional analysis of perinone pigments is crucial for quality control and research purposes. The following are key analytical techniques employed for their characterization.

1. Fourier Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify the functional groups present in the perinone molecule and confirm the successful synthesis.

-

Methodology:

-

Prepare a sample by mixing a small amount of the pigment with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Expected Peaks: Look for characteristic absorption bands corresponding to C=O (carbonyl) stretching, C=N (imine) stretching, and aromatic C-H and C=C vibrations.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure and differentiate between the cis and trans isomers. Due to the low solubility of perinone pigments in common organic solvents, specific sample preparation is required.

-

Methodology:

-

Dissolve the perinone pigment in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), for analysis.[5]

-

Acquire ¹H and ¹³C NMR spectra.

-

Expected Spectra: The symmetry of the isomers will be reflected in the number of distinct signals in the NMR spectra. The trans-isomer, being more symmetrical, will exhibit a simpler spectrum compared to the cis-isomer.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams provide visual representations of the chemical structures, synthesis pathway, and analytical workflow.

References

Vat Red 15: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Vat Red 15 (C.I. 71100), an anthraquinone-based vat dye. An understanding of its solubility characteristics is critical for its application in various industrial and research settings. While primarily used in the textile and pigment industries, knowledge of its behavior in organic solvents is essential for any analytical, quality control, or advanced materials research involving this compound.

Introduction to this compound

This compound, also known as Vat Bordeaux 2R, is a synthetic dye with a complex polycyclic aromatic structure.[1][2] Its deep purple-red hue and excellent fastness properties make it a valuable colorant for cellulosic fibers like cotton.[3][4][5] Like other vat dyes, its application relies on a reduction-oxidation process where the insoluble pigment is converted to a water-soluble leuco form for dyeing, and then oxidized back to its insoluble form within the fiber.[6] This inherent insolubility in aqueous media necessitates the use of organic solvents for many analytical and processing techniques.

Key Chemical and Physical Properties:

-

C.I. Name: this compound, 71100[3]

-

Molecular Formula: C₂₇H₁₃N₃O₂ or C₂₆H₁₂N₄O₂ (Note: Different sources report slightly different formulas, likely due to different salt forms or related structures being referenced under the same common name).[1][3][7][8]

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is not widely available in the public literature. However, qualitative assessments have been consistently reported across various technical data sheets. These findings are summarized below.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | CAS Number | Solubility Description | Reference(s) |

| Chloroform (B151607) | 67-66-3 | Slightly Soluble | [1][2][3][4][5][8][9] |

| o-Chlorophenol | 95-57-8 | Soluble | [2][3][4][5][9] |

| Toluene | 108-88-3 | Slightly Soluble | [1][2][3][4][5][8][9] |

| Pyridine | 110-86-1 | Slightly Soluble | [1][2][3][4][5][8][9] |

| Xylene | 1330-20-7 | Slightly Soluble | [1] |

| Acetic Acid | 64-19-7 | Slightly Soluble | [1] |

| Acetone | 67-64-1 | Insoluble | [1][2][3][4][5][8][9] |

| Ethanol | 64-17-5 | Insoluble | [1][2][3][4][5][8][9] |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility values (e.g., in g/L or mol/L), established analytical methods can be employed. The following protocols describe two common and reliable techniques for determining the solubility of a sparingly soluble dye like this compound in an organic solvent such as chloroform.

Gravimetric Method

The gravimetric method is a direct approach that relies on measuring the mass of the solute dissolved in a known volume of solvent. It is straightforward but requires a high-precision analytical balance.

Detailed Methodology:

-

Saturation: An excess amount of this compound powder is added to a known volume of the organic solvent (e.g., chloroform) in a sealed container, such as a screw-cap vial or flask.

-

Equilibration: The mixture is agitated at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is fully saturated. A magnetic stirrer or a shaker bath is recommended.

-

Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by allowing the solid to settle and decanting the supernatant or, for better accuracy, by filtering the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove all particulate matter.

-

Solvent Evaporation: A precise, known volume of the clear, saturated filtrate is transferred to a pre-weighed, clean, and dry evaporating dish. The solvent is then slowly evaporated under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen) until only the dry dye residue remains.

-

Mass Determination: The evaporating dish containing the dry residue is cooled to room temperature in a desiccator and then weighed on a high-precision analytical balance. The process of heating gently (to ensure dryness), cooling, and weighing should be repeated until a constant mass is achieved.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate used (L)

Caption: Workflow for the Gravimetric Method of solubility determination.

UV-Visible Spectrophotometry Method

This method is an indirect but highly sensitive technique suitable for chromophoric compounds like this compound. It relies on Beer-Lambert Law, which correlates absorbance with concentration.

Detailed Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute, unsaturated solution of this compound is prepared in the solvent of interest (e.g., chloroform). This solution is scanned using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the λmax, the wavelength at which the dye exhibits maximum absorbance. All subsequent measurements will be performed at this wavelength for optimal sensitivity.

-

Preparation of a Calibration Curve: A series of standard solutions of this compound with precisely known concentrations are prepared in the same solvent. The absorbance of each standard solution is measured at the predetermined λmax. A graph of absorbance versus concentration is plotted, which should yield a linear relationship. A linear regression analysis is performed to obtain the equation of the line (y = mx + c), which will be used to determine the concentration of unknown samples.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Steps 1 & 2).

-

Measurement: The saturated solution is filtered (Step 3 from gravimetric method). A small aliquot of the clear filtrate is carefully diluted with a known volume of the solvent to bring its absorbance into the linear range of the calibration curve. The absorbance of this diluted solution is then measured at λmax.

-

Calculation: The concentration of the diluted solution is calculated from its measured absorbance using the equation from the calibration curve. This value is then multiplied by the dilution factor to determine the original concentration of the saturated solution. This final concentration represents the solubility of this compound.[10]

Caption: Workflow for the UV-Vis Spectrophotometry Method.

Logical Workflow: The Vat Dyeing Process and Solubility

The primary application of this compound is in dyeing, a process that hinges on a chemically induced change in its solubility. This logical workflow is crucial to understanding the dye's practical use. The insoluble pigment is chemically reduced in an alkaline bath to a soluble "leuco" form, which can then penetrate the textile fibers. Subsequent oxidation reverts the dye to its insoluble form, trapping it within the fiber matrix.[6][11]

Caption: Logical flow of solubility changes during the vat dyeing process.

Relevance for Researchers and Drug Development

For researchers in materials science, understanding the solubility of this compound in solvents like chloroform is key for developing new formulations, such as inks or coatings, and for performing analytical characterization (e.g., chromatography).[7][12]

For professionals in drug development, it is important to note that the available literature focuses exclusively on the industrial applications of this compound as a dye and pigment.[13][14] There is no information in the searched results to suggest it has any known biological activity or relevance to signaling pathways. Therefore, its primary interest in a pharmaceutical context would likely be as a potential impurity, a reference standard in analytical chemistry, or for specialized applications such as material coatings on medical devices, where its leachability and solubility would be critical safety parameters to quantify.

References

- 1. sdinternational.com [sdinternational.com]

- 2. This compound, this compound Dye [xcwydyes.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Vat Bordeaux 2R (C.I.Red 15) 100% cotton textile fabric vat dye [ritan-chemical.com]

- 5. This compound|CAS NO.4216-02-8 [chinainterdyes.com]

- 6. How to use this compound dye ? [xcwydyes.com]

- 7. lookchem.com [lookchem.com]

- 8. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 9. colorkem.com [colorkem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. sdc.org.uk [sdc.org.uk]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

Physical and chemical properties of Vat Red 15 powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Vat Red 15 powder. The information is curated for professionals in research, scientific analysis, and drug development, with a focus on structured data, detailed experimental protocols, and conceptual visualizations to support advanced applications.

Physical and Chemical Properties

This compound, also known as C.I. This compound and Bordeaux RR, is a synthetic organic pigment belonging to the anthraquinone (B42736) class of dyes.[1][2] It is characterized by its purple-red hue and is widely utilized in the textile and ink industries for its excellent fastness properties.[3][4]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the tables below. Data has been compiled from various sources, and discrepancies have been noted where applicable.

| Identifier | Value | Reference |

| CAS Number | 4216-02-8 | [1][2] |

| C.I. Number | 71100 | [1] |

| Molecular Formula | C₂₆H₁₂N₄O₂ or C₂₇H₁₃N₃O₂ | [1][5] |

| Molecular Weight | 412.4 g/mol or 411.41 g/mol | [1][5] |

| Appearance | Purple-red to dark red powder | [3][4] |

| Property | Value | Reference |

| Melting Point | 490-492 °C | [5] |

| Boiling Point | 906.7 °C at 760 mmHg (Predicted, likely decomposes) | [5] |

| Density | 1.66 g/cm³ | [5] |

| Solubility | Insoluble in water, acetone, and ethanol. Slightly soluble in chloroform, pyridine, and toluene. Soluble in o-chlorophenol. | [2][3] |

| Fastness Property | Rating/Value | Reference |

| Light Fastness | 5-6 to 7 | [4][6] |

| Washing Fastness | 4-5 | [7] |

| Rubbing Fastness | 3-4 | [7] |

| Chlorine Bleach | 4-5 | [7] |

Experimental Protocols

The following are detailed methodologies for the characterization of this compound powder. These protocols are based on standard analytical techniques for solid organic compounds and pigments.

Melting Point Determination

The high melting point of this compound necessitates the use of a high-temperature melting point apparatus.

-

Apparatus : Digital melting point apparatus with a high-temperature range (e.g., Mel-Temp or similar).

-

Procedure :

-

A small amount of finely ground, dry this compound powder is packed into a capillary tube to a height of 2-3 mm.[8]

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating rate is used to determine an approximate melting range. The apparatus is then allowed to cool.[8]

-

A second determination is performed with a slow heating rate (1-2 °C per minute) starting from approximately 20 °C below the approximate melting point.[9]

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.[9]

-

Thermal Stability (Thermogravimetric Analysis - TGA)

Given the high predicted boiling point, TGA is a more suitable method for determining the thermal stability and decomposition profile of this compound.

-

Apparatus : Thermogravimetric Analyzer.

-

Procedure :

-

A small, precisely weighed sample of this compound (5-10 mg) is placed in the TGA sample pan.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.[10]

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 1000 °C).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and subsequent mass loss steps.[11]

-

Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

-

Apparatus : Analytical balance, vortex mixer, centrifuge, spectrophotometer.

-

Procedure :

-

To a series of vials, add a precisely weighed amount of this compound (e.g., 1 mg).

-

Add a fixed volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, toluene, o-chlorophenol) to each vial.

-

Agitate the vials at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully remove a known volume of the supernatant.

-

For solvents in which this compound exhibits some color, the concentration can be determined using a UV-Vis spectrophotometer by comparing the absorbance to a calibration curve. For other solvents, the solvent can be evaporated, and the mass of the dissolved solid can be determined gravimetrically.

-

Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Apparatus : UV-Vis Spectrophotometer.

-

Procedure :

-

Prepare a dilute solution of this compound in a suitable solvent where it is soluble (e.g., o-chlorophenol).

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorbance spectrum over a range of wavelengths (e.g., 200-800 nm).[12]

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Apparatus : FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Procedure :

-

A small amount of the dry this compound powder is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its insolubility in common NMR solvents, solid-state NMR (ssNMR) is the most appropriate technique for the structural elucidation of this compound powder.

-

Apparatus : Solid-State NMR Spectrometer with a magic-angle spinning (MAS) probe.

-

Procedure :

-

The finely powdered this compound sample is packed into an MAS rotor.[13]

-

The rotor is placed in the NMR probe and spun at a high speed (e.g., 10-15 kHz) at the magic angle (54.74°) to average out anisotropic interactions.[14]

-

Cross-polarization (CP) techniques are typically used to enhance the signal of low-abundance nuclei like ¹³C.

-

¹³C and other relevant NMR spectra are acquired.

-

The chemical shifts are analyzed to provide information about the carbon framework and molecular structure of the compound.[15]

-

Visualizations

Vat Dyeing Process Workflow

The following diagram illustrates the key stages of applying this compound to cotton fabric, a process central to its industrial application. This workflow highlights the chemical transformations the dye undergoes to achieve its characteristic high fastness.

Generalized Mechanism of Anthraquinone-Based Anticancer Agents

While this compound is not used in medicine, its core chemical structure, anthraquinone, is the foundation for a class of important anticancer drugs (e.g., Doxorubicin, Mitoxantrone).[2][16] For professionals in drug development, understanding this relationship is crucial. The following diagram illustrates the generalized mechanisms by which these related compounds exert their cytotoxic effects.

Safety Information

This compound is a stable powder under normal conditions. However, it may cause skin, eye, and respiratory irritation. It is harmful if swallowed.[17] Appropriate personal protective equipment, including gloves, safety goggles, and a respirator to avoid dust inhalation, should be used when handling the powder.[17] It is incompatible with strong oxidizing and reducing agents.[17] For detailed safety information, refer to the product's Safety Data Sheet (SDS).[1][17]

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. etamu.edu [etamu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. longdom.org [longdom.org]

- 13. emory.edu [emory.edu]

- 14. Solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. cncolorchem.com [cncolorchem.com]

An In-depth Technical Guide to Vat Red 15 (CAS 4216-02-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Vat Red 15, a synthetic vat dye identified by CAS number 4216-02-8. This document collates critical data on its chemical and physical properties, outlines its primary applications, and presents relevant safety and handling information.

Chemical and Physical Properties

This compound is a purple-red powder known for its excellent fastness properties, making it a valuable colorant in various industrial applications.[1][2][3] Its chemical identity is established by several synonyms, including C.I. 71100, C.I. Pigment Red 194, and Vat Bordeaux HRR.[4]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 4216-02-8 |

| Molecular Formula | C₂₆H₁₂N₄O₂[4][5][6][7] or C₂₇H₁₃N₃O₂[1][8][9][10][11][12] |

| Molecular Weight | 412.41 g/mol [4][6][13] or 411.41 g/mol [1][8][9][10][12] |

| C.I. Name | This compound, Pigment Red 194[4] |

| Synonyms | Vat Bordeaux 2R, Bordeaux RR[1][2] |

Note on Molecular Formula: There is a discrepancy in the reported molecular formula across various sources. Researchers should verify the molecular structure from a definitive analytical source.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Purple-red powder[1][2][3] |

| Melting Point | 490-492 °C[4] |

| Boiling Point | 906.7 °C at 760 mmHg[4] |

| Density | 1.66 g/cm³[4] |

| Solubility | Insoluble in ethanol (B145695) and acetone. Slightly soluble in chloroform, pyridine, and toluene.[1][2][3][5] |

| Heat Resistance | ≥ 300 °C[4] |

| Light Fastness | 7-8[4] |

| Acid and Alkali Resistance | Good (Rating of 5)[4] |

Applications

The primary application of this compound is in the textile industry for dyeing and printing on cotton fabrics due to its strong and vibrant red color with good light and heat resistance.[2][4] It is particularly noted for its good coverage of "dead cotton" (immature cotton fibers).[3][9] The dyeing process involves reducing the insoluble vat dye to a soluble leuco form, which has an affinity for the cotton fiber, followed by oxidation back to the insoluble form, trapping the dye within the fiber.

Beyond textiles, this compound is also processed into an organic pigment for use in:

-

Paints and Coatings: To achieve a bluish-red shade with good resistance properties.[4]

-

Plastics and Polymers: As an additive to impart a red color.[4]

The Vat Dyeing Process

The application of this compound to cotton fibers follows the general principle of vat dyeing. This process can be visualized as a multi-step workflow.

Caption: Workflow of the vat dyeing process for cotton using this compound.

Experimental Protocol: Vat Dyeing of Cotton with this compound

While specific industrial protocols may vary, a general laboratory-scale procedure for vat dyeing of cotton with this compound can be outlined as follows. This protocol is based on the general principles of vat dyeing.

Materials:

-

This compound powder

-

Cotton fabric swatch

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Glacial acetic acid

-

Soap solution

-

Distilled water

-

Beakers, heating plate with magnetic stirrer, graduated cylinders, and a thermometer.

Procedure:

-

Preparation of the Dyebath (Vatting):

-

In a beaker, prepare a stock solution of this compound by pasting a known amount of the dye powder with a small amount of water.

-

In a separate beaker (the dyebath), add a calculated volume of water and heat to 50-60°C.

-

Add a calculated amount of sodium hydroxide to the dyebath and stir until dissolved.

-

Gradually add the this compound stock solution to the dyebath.

-

Slowly add sodium dithionite to the dyebath. The color of the solution should change as the insoluble dye is reduced to its soluble leuco form. This process is known as "vatting". The leuco form of this compound is described as brown with green fluorescence in alkaline conditions.[3][9]

-

Maintain the temperature and stir for 10-15 minutes to ensure complete reduction.

-

-

Dyeing:

-

Introduce the pre-wetted cotton fabric swatch into the dyebath.

-

Ensure the fabric is fully submerged and agitated gently to promote even dye uptake.

-

Continue dyeing for 30-60 minutes at the recommended temperature.

-

-

Oxidation:

-

Remove the fabric from the dyebath and squeeze out the excess liquor.

-

Expose the fabric to air for 10-20 minutes. The color of the dye will change as the leuco form is oxidized back to the insoluble pigment form within the cotton fibers. This can be accelerated by using a chemical oxidizing agent like hydrogen peroxide or sodium perborate (B1237305) in a separate bath.

-

-

Soaping and Rinsing:

-

To improve fastness properties and remove any loose surface dye, the fabric is "soaped". This involves washing the dyed fabric in a hot solution of soap or a synthetic detergent at or near the boil for 10-15 minutes.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Neutralize the fabric in a dilute solution of acetic acid if necessary.

-

Finally, rinse with cold water and air dry.

-

Fastness Properties

This compound exhibits good to excellent fastness on cotton, which is a key attribute for its use in textiles.

Table 3: Fastness Properties of this compound on Cotton

| Fastness Test | Grade |

| Light Fastness (Standard) | 6-7[10] |

| Soaping Fastness (Fading) | 4-5[10] |

| Soaping Fastness (Staining) | 4-5[10] |

| Chlorine Fastness | 4-5[10][11] |

| Ironing Fastness | 4-5[11][12] |

| Dry Rubbing Fastness | 4-5[10] |

| Wet Rubbing Fastness | 3-4[10] |

Grades are typically on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Safety and Toxicological Information

The Material Safety Data Sheet (MSDS) for this compound indicates several potential hazards.[8] Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.

-

Hazards: Harmful if swallowed. May cause irritation to the skin, eyes, and respiratory tract.[8]

-

Stability: Stable under normal temperatures and pressures.[8]

-

Incompatibilities: Strong oxidizing and reducing agents.[8]

-

Toxicological Data: Limited specific toxicological data is available. The MSDS notes that mutagenicity data has been reported, but it is not listed as a carcinogen by major regulatory bodies.[8] As with many dyes, its toxicological properties have not been thoroughly investigated.[8]

Synthesis

The manufacturing of this compound is related to C.I. Vat Red 14 (CAS 4216-01-7). Several methods have been described, including:

-

Treatment of C.I. Vat Red 14 with ethanol and potassium hydroxide, followed by filtration, evaporation, and acidification.[9][14]

-

Fractional crystallization of salts of C.I. Vat Red 14 from an organic solvent.[9][14]

-

Treatment of C.I. Vat Red 14 with aluminum chloride or zinc chloride.[9][14]

A logical representation of the synthesis relationship is as follows:

Caption: Synthesis of this compound from C.I. Vat Red 14.

References

- 1. sdinternational.com [sdinternational.com]

- 2. This compound, this compound Dye [xcwydyes.com]

- 3. This compound|CAS NO.4216-02-8 [chinainterdyes.com]

- 4. Cas 4216-02-8,this compound | lookchem [lookchem.com]

- 5. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Vat Dyes [m.chemicalbook.com]

- 8. cncolorchem.com [cncolorchem.com]

- 9. worlddyevariety.com [worlddyevariety.com]

- 10. cncolorchem.com [cncolorchem.com]

- 11. China Biggest C.I. This compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 12. China VAT RED 2R (this compound) Manufacturers, Suppliers & Factory - Products - DIMACOLOR INDUSTRY GROUP CO.,LTD [dimacolorgroup.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. tkechemical.com [tkechemical.com]

Molecular weight and formula of C.I. Pigment Red 194

Audience: Researchers, scientists, and drug development professionals.

This document provides the core chemical identification data for C.I. Pigment Red 194, a synthetic organic pigment belonging to the perylene (B46583) class of compounds.

Chemical Identity and Properties

C.I. Pigment Red 194 is known by several synonyms, including Vat Red 15 and C.I. 71100.[1] It is characterized as a dark red or purple powder.[2] The pigment is notable for its excellent lightfastness and heat resistance, making it suitable for applications in paints, inks, and plastics.[1][2] It is the cis isomer of C.I. Pigment Orange 43.[1] Perylene-3,4,9,10-tetracarboxylic diimide (PTCDI) and its derivatives are well-known as sources for vat dyes and pigments, exhibiting high resistance to heat, light, and environmental conditions.

The fundamental molecular properties of C.I. Pigment Red 194 are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₆H₁₂N₄O₂[1][2] |

| Molecular Weight | 412.40 g/mol [1][2] |

| CAS Registry Number | 4216-02-8[1][2] |

| C.I. Number | 71100[2] |

| Molecular Structure | Amino Ketone[2] |

| Melting Point | 490-492°C[1] |

| Density | 1.66 g/cm³[1] |

Methodologies for Structural and Molecular Weight Determination

The molecular formula and weight of organic compounds like C.I. Pigment Red 194 are determined through standard analytical chemistry protocols. These typically include:

-

Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula.

-

Elemental Analysis: This method involves combusting a sample of the compound and quantifying the resulting combustion products (e.g., CO₂, H₂O, N₂) to determine the percentage of each element in the original compound. This data is then used to derive the empirical formula, which can be confirmed as the molecular formula using the molecular weight from mass spectrometry.

-

Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to elucidate the chemical structure of the molecule, confirming the arrangement of atoms and functional groups consistent with the determined molecular formula.

A detailed, step-by-step experimental protocol for these well-established techniques is beyond the scope of this document and can be found in standard analytical chemistry textbooks and publications.

Visualization of Chemical Identity

The logical relationship between the pigment's name and its core chemical identifiers is illustrated in the diagram below.

Caption: Relationship between Pigment Red 194, its formula, and molecular weight.

References

In-depth Technical Guide to the Photophysical Properties of Vat Red 15 and Related Perylene Diimide Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Red 15, also known as C.I. Pigment Red 194, is a synthetic organic pigment belonging to the perylene (B46583) diimide (PDI) class of dyes. PDI derivatives are renowned for their exceptional chemical, thermal, and photostability, as well as their strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. These properties make them highly valuable in a range of applications, including organic electronics, photovoltaics, and increasingly, in biomedical research as fluorescent probes and photosensitizers.

This technical guide provides a comprehensive overview of the absorption and emission spectra of this compound and the broader perylene diimide class of compounds. Due to the limited publicly available, specific photophysical data for this compound, this guide utilizes N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (DDPPDI), a well-characterized PDI derivative, as a representative example to illustrate the characteristic spectral properties of this dye family.

Photophysical Properties of Perylene Diimide Dyes

The photophysical behavior of perylene diimide dyes is characterized by their strong π-π* electronic transitions. The absorption and emission spectra of PDIs typically exhibit well-defined vibronic structures, a direct consequence of the rigid and planar aromatic core of the perylene molecule.

Data Summary

The following table summarizes the key photophysical parameters for a representative perylene diimide dye, N,N'-bis(2,6-diisopropylphenyl)perylene-3,4,9,10-tetracarboxylic diimide (DDPPDI), in toluene. This data is illustrative of the properties expected for this compound and other similar PDI derivatives.

| Parameter | Value | Solvent |

| Absorption Maximum (λabs) | 527 nm[1] | Toluene |

| Molar Absorptivity (ε) | 44,000 cm-1M-1 at 490.0 nm[2] | Toluene |

| Emission Maximum (λem) | ~540 nm, 576 nm, 624 nm[3] | General PDI in solution |

| Fluorescence Quantum Yield (ΦF) | 0.97[2] | Toluene |

Note: The emission maxima are for a general perylene diimide and are representative of the expected vibronic structure in the emission spectrum.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the photophysical properties of perylene diimide dyes.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of a PDI dye to determine its absorption maxima (λabs) and molar absorptivity (ε).

Materials:

-

Perylene diimide dye (e.g., DDPPDI)

-

Spectroscopic grade solvent (e.g., toluene)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the PDI dye in the chosen solvent at a known concentration (e.g., 1 x 10-3 M). Ensure the dye is fully dissolved, using sonication if necessary.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare solutions of varying concentrations (e.g., 1 x 10-5 M, 5 x 10-6 M, 1 x 10-6 M).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for the scan (e.g., 300-700 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the diluted PDI solutions. Ensure the maximum absorbance falls within the linear range of the instrument (typically < 1.0).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λabs).

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance at λabs, b is the path length of the cuvette (1 cm), and c is the concentration in mol/L, calculate the molar absorptivity (ε). Plot absorbance versus concentration to ensure linearity and obtain ε from the slope of the line.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the emission spectrum of a PDI dye to determine its emission maxima (λem) and fluorescence quantum yield (ΦF).

Materials:

-

PDI dye solution (prepared as in the UV-Vis protocol)

-

Quantum yield standard with a known ΦF in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)

-

Fluorometer

Procedure:

-

Solution Preparation: Prepare a dilute solution of the PDI dye with an absorbance at the excitation wavelength of less than 0.1 to avoid inner filter effects. Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.

-

Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength (typically at or near the λabs of the PDI dye). Set the emission wavelength range to be scanned (e.g., from the excitation wavelength +10 nm to 800 nm).

-

Blank Measurement: Record the emission spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample and Standard Measurement: Record the fluorescence emission spectra of the PDI dye solution and the quantum yield standard solution under identical experimental conditions (excitation wavelength, slit widths).

-

Data Analysis:

-

Identify the wavelengths of maximum emission intensity (λem).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where:

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Signaling Pathways and Experimental Workflows

The photophysical processes of absorption and emission can be visualized through a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the electronic transitions involved in absorption and emission.

Conclusion

This compound and other perylene diimide dyes represent a class of robust fluorophores with significant potential in various scientific and technological fields. While specific, quantitative photophysical data for this compound remains to be extensively published, the well-established characteristics of the PDI family provide a strong framework for understanding its expected behavior. The experimental protocols detailed in this guide offer a standardized approach for researchers to characterize the absorption and emission properties of this compound and other novel PDI derivatives, facilitating their development and application in advanced materials and biomedical research.

References

The Photophysics of Perinone Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Perinone dyes, a class of polycyclic aromatic compounds, have garnered significant attention for their robust photostability and versatile electronic properties. Initially recognized for their use as industrial pigments, recent advancements have propelled them into the forefront of materials science and biomedical research. Their unique photophysical characteristics make them ideal candidates for a range of applications, from organic electronics to advanced fluorescent probes in drug discovery and development. This technical guide provides a comprehensive overview of the core photophysics of perinone dyes, summarizing key quantitative data, detailing experimental protocols for their characterization, and visualizing their functional mechanisms.

Core Photophysical Properties

Perinone dyes are characterized by a rigid, planar structure that gives rise to their notable stability. The fundamental structure consists of a naphthalene (B1677914) or perylene (B46583) core fused with imidazole (B134444) rings. This extended π-conjugated system is responsible for their strong absorption in the visible region of the electromagnetic spectrum and, in many derivatives, intense fluorescence.

The photophysical properties of perinone dyes can be finely tuned through chemical modification. The introduction of electron-donating or electron-withdrawing groups, as well as the extension of the conjugated system, can significantly alter their absorption and emission maxima, fluorescence quantum yields, and excited-state lifetimes. This tunability is a key factor in their adaptability to various applications.

Upon absorption of a photon, a perinone molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). The molecule can then relax back to the ground state through several pathways, including fluorescence (radiative decay), internal conversion (non-radiative decay), and intersystem crossing to a triplet state (T₁). The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons.

Quantitative Photophysical Data

The following tables summarize key photophysical parameters for a selection of perinone derivatives, providing a comparative overview of their properties.

| Derivative | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Φ_f | τ (ns) | Solvent | Reference |

| trans-Perinone (Pigment Orange 43) | 480 | - | - | 0.02 | 4.9 | - | [1] |

| cis-Perinone (Pigment Red 194) | 535 | - | - | - | - | - | [1] |

| Benzo-fused trans-isomer (11) | 450 | - | 550 | 0.40 | - | - | [1] |

| Benzo-fused cis-isomer (11a) | 510 | - | - | No fluorescence detected | - | - | [1] |

| Octyl-substituted derivative (34/34a) | 460 | - | 549 | 0.47 | - | Chloroform | [1] |

| Triptycene derivative (30/30a) | 484 | - | 616 | - | - | - | [1] |

| Nonsymmetric Perylene-Perinone | 556 | 4.8 x 10⁴ | - | - | - | - | [1] |

Table 1: Photophysical Properties of Selected Perinone Derivatives. λ_abs: Absorption maximum, ε: Molar extinction coefficient, λ_em: Emission maximum, Φ_f: Fluorescence quantum yield, τ: Excited-state lifetime.

Experimental Protocols

Accurate characterization of the photophysical properties of perinone dyes is crucial for their effective application. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient of a perinone dye.

Methodology:

-

Sample Preparation: Prepare a stock solution of the perinone dye of a known concentration (typically 10⁻³ to 10⁻⁴ M) in a suitable solvent (e.g., chloroform, toluene, or DMSO). From the stock solution, prepare a series of dilutions of decreasing concentrations.

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20-30 minutes to ensure a stable output.

-

Select the desired wavelength range for scanning (e.g., 300-700 nm).

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

-

Measurement:

-

Fill one cuvette with the pure solvent to be used as a blank. Place it in the reference beam path of the spectrophotometer and record a baseline.

-

Starting with the most dilute solution, fill the sample cuvette and place it in the sample beam path.

-

Record the absorption spectrum. The absorbance at the wavelength of maximum absorption (λ_max) should ideally be between 0.1 and 1.0 for optimal accuracy.

-

Repeat the measurement for all diluted solutions.

-

-

Data Analysis:

-

Determine the λ_max from the absorption spectra.

-

To calculate the molar extinction coefficient (ε), plot a graph of absorbance at λ_max versus concentration (Beer-Lambert plot). The plot should be linear, and the slope of the line will be equal to ε.[2]

-

Fluorescence Spectroscopy

This technique is used to measure the emission spectrum and determine the relative fluorescence quantum yield of a perinone dye.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the perinone dye in a suitable solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the fluorescence spectrometer and allow the excitation lamp (e.g., Xenon arc lamp) to warm up.

-

Select an appropriate excitation wavelength (λ_ex), usually the λ_max determined from the absorption spectrum.

-

Set the excitation and emission slit widths to control the spectral resolution and signal intensity.

-

-

Measurement:

-

Record the emission spectrum of the pure solvent to check for any background fluorescence.

-

Record the emission spectrum of the perinone dye solution.

-

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral range as the perinone sample.[3][4]

-

Prepare a series of solutions of both the standard and the sample with varying concentrations, ensuring their absorbance at the excitation wavelength remains below 0.1.[4]

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Plot a graph of integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[4] Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[4]

-

Transient Absorption Spectroscopy

This technique is used to study the dynamics of excited states, such as intersystem crossing and triplet state formation.[5]

Methodology:

-

Sample Preparation: Prepare a solution of the perinone dye in a suitable solvent in a quartz cuvette. The concentration should be adjusted to have a sufficient absorbance at the pump wavelength. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) if triplet states are to be studied, as oxygen can quench them.

-

Instrument Setup:

-

A typical pump-probe setup consists of a pulsed laser source (e.g., a femtosecond or nanosecond laser) to excite the sample (the pump pulse) and a broadband light source (e.g., a white light continuum) to probe the changes in absorption (the probe pulse).[6]

-

The pump wavelength is tuned to an absorption band of the perinone dye.

-

The time delay between the pump and probe pulses is controlled using an optical delay line.

-

-

Measurement:

-

The change in absorbance (ΔA) of the sample is measured as a function of both wavelength and time delay after excitation by the pump pulse.

-

ΔA spectra are recorded at various time delays, from femtoseconds to microseconds or longer.

-

-

Data Analysis:

-

The transient absorption spectra reveal the formation and decay of excited-state species. Positive signals correspond to excited-state absorption, while negative signals can indicate ground-state bleaching or stimulated emission.

-

By analyzing the decay kinetics at specific wavelengths, the lifetimes of the transient species can be determined.

-

Signaling Pathways and Workflows

The unique photophysical properties of perinone dyes make them valuable tools in various scientific domains. Their application often involves specific signaling pathways or logical workflows, which can be visualized to better understand their function.

Perinone Dyes as Fluorescent Probes for Reactive Oxygen Species (ROS)

Certain perinone derivatives can be designed to act as fluorescent probes for the detection of reactive oxygen species (ROS), which are important signaling molecules in many biological processes.

References

- 1. Perinone—New Life of an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is a molar extinction coefficient? | AAT Bioquest [aatbio.com]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Probing the excited state dynamics in perinone molecules for photovoltaic applications using transient absorption spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Transient Absorption Spectroscopy | Universität Tübingen [uni-tuebingen.de]

Health and Safety Considerations for Vat Red 15 in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for the handling and use of Vat Red 15 in a laboratory setting. The information is compiled from material safety data sheets and other relevant sources to ensure a comprehensive understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

This compound, also known as C.I. This compound and Bordeaux RR, is a synthetic organic dye.[1][2] Its key identifiers and properties are summarized below.

| Property | Value |

| Chemical Name | C.I. This compound |

| CAS Number | 4216-02-8[3][4][5] |

| Molecular Formula | C27H13N3O2[1][3] |

| Molecular Weight | 411.41 g/mol [1][2][3] |

| Appearance | Red to Purple-red powder[2][3][4] |

| Odor | Odorless[3] |

| Solubility | Insoluble in acetone (B3395972) and ethanol. Slightly soluble in chloroform, pyridine, and toluene.[4][6] |

Toxicological Data and Health Hazards

The toxicological properties of this compound have not been thoroughly investigated.[3] However, available data indicates several potential health hazards.

Summary of Health Hazards:

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed, may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[3] |

| Skin Irritation | May cause skin irritation, especially in sensitive individuals upon prolonged or repeated contact.[3] |

| Eye Irritation | Dust may cause eye irritation and inflammation.[3] |

| Respiratory Irritation | Inhalation of dust may cause irritation to the respiratory tract.[3] |

| Mutagenicity | Mutagenicity data has been reported.[3] |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[3] |

Quantitative Toxicological Data:

| Metric | Value |

| LD50/LC50 | Unlisted[3] |

Experimental Protocols